molecular formula C15H16N2O2 B5151462 2-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)ethanamine

Cat. No. B5151462
M. Wt: 256.30 g/mol
InChI Key: HOIIEOXMQMJBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)ethanamine, commonly known as AP237, is a research chemical that belongs to the class of phenethylamines. It is a derivative of the well-known psychoactive substance, 3,4-methylenedioxymethamphetamine (MDMA). AP237 has been gaining attention in the scientific community due to its potential for therapeutic applications and its unique mechanism of action.

Mechanism of Action

AP237 acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain by blocking their reuptake. This leads to an increase in the activation of the reward pathway, which is thought to be responsible for the drug's therapeutic effects.
Biochemical and Physiological Effects:
AP237 has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a sense of euphoria, increased sociability, and decreased anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of AP237 is that it is relatively easy to synthesize and purify, which makes it a useful tool for studying the effects of SNDRI drugs in the brain. However, one limitation is that its effects in humans are not well understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on AP237, including:
1. Further studies on its mechanism of action and how it affects neurotransmitter levels in the brain.
2. Clinical trials to determine its safety and efficacy in humans for the treatment of depression, anxiety, and PTSD.
3. Studies on its potential for abuse and addiction, and the development of strategies to minimize these risks.
4. Investigation of its potential for use as a tool in neuroscience research, particularly in the study of the reward pathway and the effects of SNDRI drugs.
5. Exploration of its potential for use in combination with other drugs, such as psychedelics, to enhance their therapeutic effects.
In conclusion, AP237 is a research chemical with potential therapeutic applications and a unique mechanism of action. While more research is needed to fully understand its effects and potential risks, it represents an exciting area of research in the field of neuroscience.

Synthesis Methods

AP237 can be synthesized through a multi-step process that involves the reaction of 2-bromo-1,3-benzodioxole with 2-pyridinemethanamine in the presence of a reducing agent. The resulting product is then subjected to a series of purification steps to obtain pure AP237.

Scientific Research Applications

AP237 has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have significant antidepressant and anxiolytic effects in animal models, and its mechanism of action is thought to involve the modulation of serotonin and dopamine neurotransmission.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-7-17-13(3-1)10-16-8-6-12-4-5-14-15(9-12)19-11-18-14/h1-5,7,9,16H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIIEOXMQMJBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.